molecular formula C23H27N3O2 B1597108 N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide CAS No. 216393-51-0

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide

Cat. No. B1597108
M. Wt: 377.5 g/mol
InChI Key: BCYSUZWFZJDIFP-UHFFFAOYSA-N
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Description

“1-Hydroxy-2,2,6,6-tetramethylpiperidine” is an organic compound with the formula C5H6Me4NOH (Me = CH3). It’s a white solid and is classified as a hydroxylamine . The compound has attracted interest as the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) .


Molecular Structure Analysis

The molecular structure of “1-Hydroxy-2,2,6,6-tetramethylpiperidine” is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

TEMPO is commonly used as an oxidizing agent in organic synthesis . It’s used as a catalyst and chemical oxidant by virtue of being a stable aminoxyl radical .


Physical And Chemical Properties Analysis

“1-Hydroxy-2,2,6,6-tetramethylpiperidine” is a white solid with a melting point of 39–40 °C . The molecular weight of “4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl” is 172.248 g·mol−1 .

Scientific Research Applications

Antitumor Activity and DNA Interaction

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide and its derivatives show promise in cancer research due to their ability to bind to DNA and exhibit antitumor activities. Studies have highlighted the compound's capability to intercalate into DNA, affecting nucleic acid synthesis and potentially inhibiting tumor growth. These acridine derivatives have demonstrated a broad spectrum of activity against solid tumors in vivo, including potential for 100% cures of advanced diseases in certain models, highlighting their importance as a new class of antitumor agents (Atwell et al., 1987; Denny et al., 1987).

Molecular Mechanisms

The molecular mechanisms underlying the antitumor effects of acridine derivatives include interactions with DNA that lead to cytotoxicity and DNA damage. These mechanisms are closely related to the compound's ability to form DNA adducts and interfere with topoisomerase II, a key enzyme in DNA replication and repair. Such interactions are indicative of the potential therapeutic applications of acridine derivatives in cancer treatment (Pastwa et al., 1998).

Biochemical Applications

Beyond antitumor activity, acridine derivatives, including N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide, find applications in biochemistry and material science. They serve as probes in studying biochemical pathways, DNA interactions, and as components in developing new materials with specific biological functions. For instance, nitroxide spin-labeled derivatives have been explored for their roles in inducing specific structural formations in peptides and as probes for electron spin resonance studies (Toniolo et al., 1998).

Synthesis and Chemical Properties

The synthesis and chemical properties of acridine derivatives are critical in tailoring these compounds for specific scientific research applications. Research focuses on developing methods to synthesize these compounds efficiently and understanding their physicochemical properties to optimize their biological activities. This includes studies on their interactions with DNA and the synthesis of analogs with varying substituents to enhance antitumor efficacy or to study DNA-binding mechanisms (Giudice et al., 1997).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Future Directions

The future directions of these compounds could involve further exploration of their antioxidant properties and their potential use in industrial applications .

properties

IUPAC Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-22(2)13-15(14-23(3,4)26(22)28)24-21(27)20-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)20/h5-12,15,28H,13-14H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYSUZWFZJDIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376320
Record name N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide

CAS RN

216393-51-0
Record name N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acridine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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